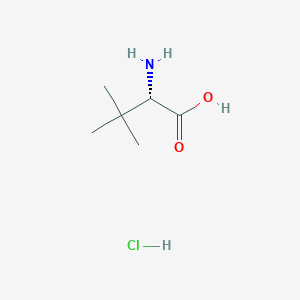
4,4'-(2,5-Dimethoxy-1,4-phenylene)dipyridine
Vue d'ensemble
Description
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine is an organic compound with the molecular formula C18H16N2O2. It is characterized by the presence of two pyridine rings connected through a 2,5-dimethoxy-1,4-phenylene linker. This compound is known for its applications in various fields, including material science and coordination chemistry .
Applications De Recherche Scientifique
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine has several scientific research applications:
Material Science: It is used in the synthesis of MOFs, which are materials with high surface areas and tunable porosity.
Coordination Chemistry: The compound serves as a ligand to form various metal complexes with unique structural and functional properties.
Optoelectronics: Research has explored its potential in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
Target of Action
It’s known that this compound can be used as monomers to synthesize metal-organic frameworks (mofs) materials .
Mode of Action
It’s known that this compound can form complexes with other substances , which suggests that it may interact with its targets through complex formation.
Biochemical Pathways
Given its use in the synthesis of mofs, it may be involved in the formation of these complex structures .
Result of Action
It’s known that this compound can form a 3d twofold interpenetrating framework , which suggests that it may have structural effects at the molecular level.
Action Environment
It’s known that this compound is stable under normal room temperature conditions .
Safety and Hazards
Orientations Futures
The future directions of research on 1,4-Dimethoxy-2,5-di(4-pyridyl)benzene could involve exploring its potential applications in various fields. For instance, it has been used in the preparation of a highly porous metal–organic framework . Another study demonstrated the controllable formation of high and low conductance states by simply tuning the velocity of electrode displacement in the pushing process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine typically involves the reaction of 4,4’-diphenyl ether dicarboxylic acid with 4,4’-(2,5-dimethoxy-1,4-phenylene)dipyridine in the presence of a metal catalyst such as manganese sulfate. The reaction is carried out in a mixed solvent of methanol and dimethylacetamide at elevated temperatures (110°C) for an extended period (72 hours) to achieve a high yield .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with metals such as zinc, cadmium, and cobalt.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., zinc nitrate, cadmium nitrate), solvents like N,N-dimethylformamide (DMF), and methanol. Reactions are typically conducted under reflux conditions or in sealed tubes at elevated temperatures .
Major Products
The major products formed from these reactions are metal-organic frameworks (MOFs) and coordination complexes, which have applications in catalysis, gas storage, and separation technologies .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine: This compound is similar in structure but has methyl groups instead of methoxy groups.
4,4’-Bipyridine: A simpler compound with two pyridine rings connected directly without any substituents.
Uniqueness
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of advanced materials .
Propriétés
IUPAC Name |
4-(2,5-dimethoxy-4-pyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-11-16(14-5-9-20-10-6-14)18(22-2)12-15(17)13-3-7-19-8-4-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLTVIGJZBWUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=NC=C2)OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline](/img/structure/B3177183.png)


![[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid](/img/structure/B3177217.png)


![4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B3177237.png)



![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)

